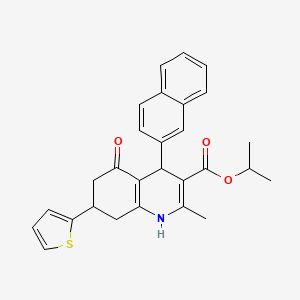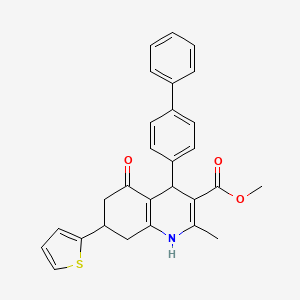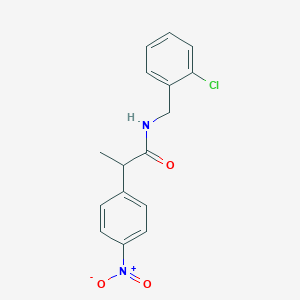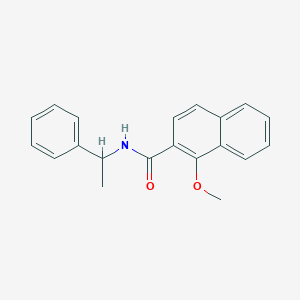![molecular formula C19H19ClN2O4 B4073819 (4-chlorophenyl)[4-(2,6-dimethyl-4-morpholinyl)-3-nitrophenyl]methanone](/img/structure/B4073819.png)
(4-chlorophenyl)[4-(2,6-dimethyl-4-morpholinyl)-3-nitrophenyl]methanone
Vue d'ensemble
Description
(4-chlorophenyl)[4-(2,6-dimethyl-4-morpholinyl)-3-nitrophenyl]methanone, also known as CDM, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of (4-chlorophenyl)[4-(2,6-dimethyl-4-morpholinyl)-3-nitrophenyl]methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. In particular, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral activity. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (4-chlorophenyl)[4-(2,6-dimethyl-4-morpholinyl)-3-nitrophenyl]methanone is its versatility as a building block for the synthesis of various compounds. It is also relatively easy and inexpensive to synthesize, making it a popular choice for researchers in various fields.
One limitation of this compound is its potential toxicity, as it has been shown to have cytotoxic effects in certain cell lines. It is also relatively insoluble in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for research involving (4-chlorophenyl)[4-(2,6-dimethyl-4-morpholinyl)-3-nitrophenyl]methanone. In medicinal chemistry, further studies are needed to determine its potential as a drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. In materials science, this compound could be used as a building block for the synthesis of new organic materials with unique properties. In organic synthesis, this compound could be used to synthesize new compounds with potential applications in various fields. Overall, the versatility and potential applications of this compound make it a promising area of research for the future.
Applications De Recherche Scientifique
(4-chlorophenyl)[4-(2,6-dimethyl-4-morpholinyl)-3-nitrophenyl]methanone has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease.
In materials science, this compound has been used as a building block for the synthesis of various organic materials, including polymers and dendrimers. It has also been studied as a potential component in organic solar cells and light-emitting diodes.
In organic synthesis, this compound has been used as a versatile building block for the synthesis of various compounds, including heterocycles and chiral molecules.
Propriétés
IUPAC Name |
(4-chlorophenyl)-[4-(2,6-dimethylmorpholin-4-yl)-3-nitrophenyl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4/c1-12-10-21(11-13(2)26-12)17-8-5-15(9-18(17)22(24)25)19(23)14-3-6-16(20)7-4-14/h3-9,12-13H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDRSIQCAIGZCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(C=C(C=C2)C(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4073746.png)
![1-[4-(2-chloro-5-methylphenoxy)butyl]piperazine oxalate](/img/structure/B4073749.png)
![1-[4-(3,4-dimethylphenoxy)butyl]piperazine oxalate](/img/structure/B4073755.png)


![ethyl 1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4073781.png)
![1-[3-(2-chloro-4,6-dimethylphenoxy)propyl]azepane oxalate](/img/structure/B4073790.png)
![7-{(3-chlorophenyl)[(4-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B4073791.png)
![1-[3-(2,4-dimethylphenoxy)propyl]azepane oxalate](/img/structure/B4073799.png)

![2-(5'-benzyl-3'-ethyl-2,4',6'-trioxo-3',3a',4',5',6',6a'-hexahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-1(2H)-yl)-N-(4-methylphenyl)acetamide](/img/structure/B4073814.png)

![3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4073839.png)
![N-(2-fluorophenyl)-5-nitro-2-[(1-piperidinylacetyl)amino]benzamide](/img/structure/B4073844.png)